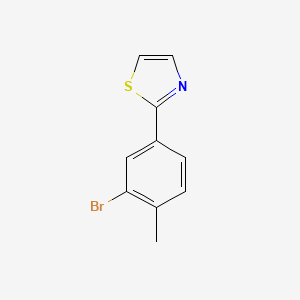

2-(3-Bromo-4-methylphenyl)thiazole

Vue d'ensemble

Description

2-(3-Bromo-4-methylphenyl)thiazole is a chemical compound with the molecular formula C10H8BrNS . It is a member of the thiazole family, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

Thiazoles, including 2-(3-Bromo-4-methylphenyl)thiazole, can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with aromatic aldehydes . Another method involves the reaction of hydrazonoyl halides with 2-aminobenzenethiols .Molecular Structure Analysis

The thiazole ring in 2-(3-Bromo-4-methylphenyl)thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis

Thiazoles, including 2-(3-Bromo-4-methylphenyl)thiazole, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis

2-(3-Bromo-4-methylphenyl)thiazole has a molecular weight of 254.15 . Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiazole moiety in compounds is associated with significant antibacterial and antifungal activities. This is particularly relevant in the development of new treatments for resistant strains of bacteria and fungi. The structural features of “2-(3-Bromo-4-methylphenyl)thiazole” may be optimized to enhance its interaction with microbial enzymes or DNA, potentially leading to the development of novel antimicrobial agents .

Antitumor and Cytotoxic Activity

The thiazole ring is a common feature in many antitumor agents. Research has shown that certain thiazole derivatives exhibit cytotoxicity against various human tumor cell lines. The bromo and methyl groups attached to the phenyl ring in “2-(3-Bromo-4-methylphenyl)thiazole” could be explored for their effects on cancer cells, possibly leading to the development of new chemotherapeutic drugs .

Anti-HIV Activity

Thiazole compounds have been identified as potential anti-HIV agents due to their ability to interfere with the replication cycle of the virus. The structural complexity of “2-(3-Bromo-4-methylphenyl)thiazole” provides a promising scaffold for the synthesis of compounds that could inhibit critical enzymes in the HIV life cycle, such as reverse transcriptase or integrase .

Neuroprotective Effects

Thiazoles are known to possess neuroprotective properties, which can be beneficial in the treatment of neurodegenerative diseases. The modification of “2-(3-Bromo-4-methylphenyl)thiazole” could lead to the discovery of new drugs that protect neuronal cells from damage or death, potentially offering therapeutic options for conditions like Alzheimer’s disease .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for the development of new pain relief medications. “2-(3-Bromo-4-methylphenyl)thiazole” could be part of a class of compounds that modulate inflammatory pathways and reduce pain without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Thiazole derivatives have applications in agriculture as well, particularly as fungicides and biocides. The unique structure of “2-(3-Bromo-4-methylphenyl)thiazole” might be utilized to create more effective and environmentally friendly agricultural chemicals that protect crops from fungal infections and pests .

Mécanisme D'action

While the specific mechanism of action for 2-(3-Bromo-4-methylphenyl)thiazole is not mentioned in the retrieved papers, thiazoles in general are found in many biologically active compounds and have diverse therapeutic roles such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Safety and Hazards

While specific safety and hazard information for 2-(3-Bromo-4-methylphenyl)thiazole is not available, it’s important to handle all chemical compounds with care. For similar compounds, safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-bromo-4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJELXNDQCXHNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728929 | |

| Record name | 2-(3-Bromo-4-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-methylphenyl)thiazole | |

CAS RN |

903522-18-9 | |

| Record name | 2-(3-Bromo-4-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-yl]-4-methylpentanamide](/img/structure/B1510025.png)

![7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1510032.png)

![8-(Cyclopropylmethoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1510038.png)

![7,7-Dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B1510045.png)

![Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1510053.png)

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1510057.png)

![tert-Butyl 8-ethoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1510074.png)